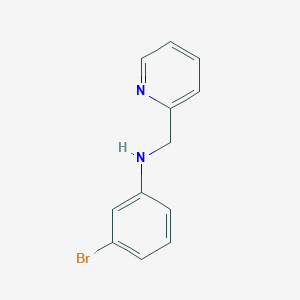
N3-Tetrahydrofurfuryluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Tetrahydrofurfuryluridine is a nucleoside derivative, specifically a modified nucleoside. It is known for its significant biomedical applications, particularly in the treatment of various malignancies and viral infections. The compound has a molecular formula of C14H20N2O7 and a molecular weight of 328.32 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-Tetrahydrofurfuryluridine typically involves the modification of uridine. One common method includes the reaction of uridine with tetrahydrofurfuryl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N3-Tetrahydrofurfuryluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tetrahydrofurfuryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen functionalities, while reduction can produce deoxygenated analogs .
Applications De Recherche Scientifique
N3-Tetrahydrofurfuryluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Mécanisme D'action
N3-Tetrahydrofurfuryluridine exerts its effects by incorporating into the viral RNA, leading to the termination of RNA synthesis. This disruption of viral genome amplification is a key mechanism by which it inhibits viral replication. The compound targets viral RNA polymerase, interfering with the enzyme’s ability to synthesize viral RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine: The parent compound of N3-Tetrahydrofurfuryluridine.
Azidothymidine (AZT): Another nucleoside analog with antiviral properties.
Ribavirin: A nucleoside analog used to treat various viral infections.
Uniqueness
This compound is unique due to its tetrahydrofurfuryl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This modification also contributes to its potent antiviral activity, making it a valuable compound in antiviral research and drug development.
Propriétés
Formule moléculaire |
C14H20N2O7 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2 |
Clé InChI |
HBWAFTROEHIWBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)













